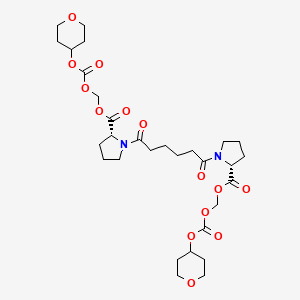

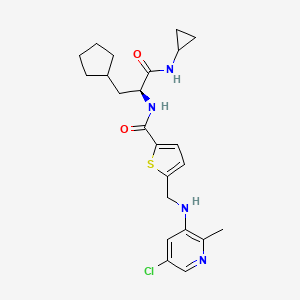

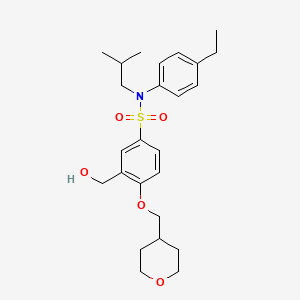

![molecular formula C22H23N5O2 B607885 3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid CAS No. 1373422-53-7](/img/structure/B607885.png)

3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid

説明

Potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX

科学的研究の応用

Neuronal Differentiation

GSK-J1 has been found to affect the differentiation of specific neuronal subtypes in the developing rat retina . It acts as a blocker of Jumonji domain-containing protein 3 (Jmjd3), a protein involved in cell proliferation, apoptosis, differentiation, senescence, and cell reprogramming . The application of GSK-J1 was found to increase the number of proliferative and apoptotic cells, and it specifically caused a significant decrease in the number of PKCα-positive cells, a marker of rod-on bipolar cells .

Epigenetic Regulation

GSK-J1 is a potent histone demethylase inhibitor . It targets UTX (KDM6A) and JMJD3 (KDM6B), leading to increased H3K27 trimethylation, heterochromatin formation, and gene silencing . This makes it a valuable tool for studying epigenetic regulation.

Cancer Research

In the field of cancer research, GSK-J1 has shown potential in overcoming radioresistance in head and neck cancer . It has been found to radiosensitize certain cell lines, making it a promising avenue for future cancer treatments .

Stem Cell Research

GSK-J1 has been used in stem cell research due to its ability to influence cell proliferation, maturation, apoptosis induction, and specific cell determination . It has been found to affect the behavior of stem cells, making it a useful tool in this field .

Neuroscience

Given its effects on neuronal differentiation, GSK-J1 has applications in neuroscience, particularly in understanding the development and functioning of the nervous system .

Pharmacology

As a small molecule, GSK-J1 has potential pharmacological applications. It could be explored in therapeutic strategies for abnormal development and diseases of the central nervous system .

作用機序

Target of Action

GSK-J1 is a potent inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A . These enzymes are part of the Jumonji C domain-containing lysine demethylases family, which plays a crucial role in the epigenetic mechanism of gene activation .

Mode of Action

GSK-J1 acts as a competitive inhibitor of α-ketoglutarate and Fe 2+, two cofactors required for KDM6B enzymatic activity . It selectively binds to the endogenous JMJD3, inhibiting its activity in a H3K27-dependent manner .

Biochemical Pathways

GSK-J1 affects the histone 3 lysine 27 (H3K27) demethylation pathway, an important epigenetic mechanism of gene activation . By inhibiting the demethylases JMJD3/KDM6B and UTX/KDM6A, GSK-J1 increases the level of H3K27 methylation, leading to changes in gene expression .

Pharmacokinetics

GSK-J1 possesses a highly polar carboxylate group that restricts its ability to permeate cell membranes and achieve pharmacologically relevant intracellular concentrations . To overcome this limitation, a pro-drug approach is employed to mask the polarity of this acid group with an ethyl ester, rendering GSK-J1 lipophilic .

Result of Action

In malignancies, inhibition of KDM6A/B by GSK-J1 has the ability to inhibit proliferation, induce apoptosis, promote differentiation, and heighten sensitivity to currently employed chemotherapeutics . In inflammatory and autoimmune disorders, KDM6A/B inhibition by GSK-J1 can restore immunological homeostasis to inflamed tissues . In the context of infectious diseases, KDM6A/B inhibition can suppress the growth of infectious pathogens and attenuate the immunopathology precipitated by these pathogens .

Action Environment

The action of GSK-J1 can be influenced by environmental cues or signals, allowing interactions between the environment and the genome . .

特性

IUPAC Name |

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZCPICCWKMZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025614 | |

| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid | |

CAS RN |

1373422-53-7 | |

| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1373422-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does GSK-J1 exert its biological effects?

A1: GSK-J1 binds to the catalytic domain of histone demethylases UTX and JMJD3, inhibiting their enzymatic activity. [, , ] This inhibition prevents the removal of trimethyl groups from lysine 27 of histone H3 (H3K27me3), a repressive epigenetic mark. The resulting increase in H3K27me3 levels leads to chromatin condensation and gene silencing. [, , ]

Q2: What are the downstream consequences of UTX and JMJD3 inhibition by GSK-J1?

A2: The specific consequences of GSK-J1 treatment vary depending on the cellular context and target genes affected. Studies have shown that GSK-J1 can:

- Induce cell cycle arrest and apoptosis: In various cancer cell lines, GSK-J1 treatment has been shown to inhibit proliferation and induce cell death. [, , ]

- Modulate differentiation: GSK-J1 can influence cell fate decisions by altering the expression of lineage-specific genes. For example, it has been shown to enhance neuroectoderm differentiation from human pluripotent stem cells. []

- Affect immune responses: GSK-J1 has been reported to modulate inflammatory responses, such as those observed in lipopolysaccharide-induced mastitis. []

Q3: What is the molecular formula and weight of GSK-J1?

A3: The molecular formula of GSK-J1 is C22H24N6O2, and its molecular weight is 408.47 g/mol.

Q4: Is there information available on the stability of GSK-J1 under different conditions?

A4: While specific stability data is limited in the provided abstracts, GSK-J1's chemical structure suggests sensitivity to hydrolysis and oxidation. Proper storage conditions, potentially under inert atmosphere and controlled temperature, are likely crucial for maintaining its stability. Further research is needed to fully characterize its stability profile.

Q5: Does GSK-J1 possess any catalytic activity?

A5: GSK-J1 is an enzyme inhibitor and does not possess intrinsic catalytic activity. It exerts its effects by blocking the catalytic activity of its target enzymes, UTX and JMJD3. []

Q6: Have computational methods been employed to study GSK-J1?

A6: Yes, crystal structures of GSK-J1 in complex with its target enzymes (UTX, JMJD3) have been solved, providing insights into its binding mode and interactions with key amino acid residues. [, , ] These structural insights can guide further development of more potent and selective KDM inhibitors. []

Q7: How does modifying the structure of GSK-J1 affect its activity?

A7: While detailed SAR studies are not described in the provided research, the development of GSK-J4, a prodrug of GSK-J1 with improved cellular permeability, highlights the impact of structural modifications on biological activity. [, ] Further research exploring structural modifications could lead to the discovery of analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Q8: Are there any specific formulation strategies employed to enhance GSK-J1's stability or bioavailability?

A8: While the provided abstracts don't explicitly describe formulation strategies for GSK-J1, it's a common practice in drug development. Approaches like encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs could be explored to enhance its stability, solubility, and ultimately, its bioavailability.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of GSK-J1?

A9: Limited information regarding the ADME profile of GSK-J1 is available in the provided research. Further investigations are needed to fully characterize its pharmacokinetic properties, which are crucial for understanding its in vivo behavior and potential for clinical translation.

Q10: What is the safety profile of GSK-J1?

A10: Comprehensive toxicological data for GSK-J1 is not yet available. While preclinical studies have not reported significant toxicity, further investigations are needed to fully assess its safety profile, especially regarding potential long-term effects.

Q11: Are there strategies to improve GSK-J1 delivery to specific tissues or cells?

A14: Research suggests that targeted delivery strategies can enhance GSK-J1's therapeutic efficacy. One study successfully utilized hyaluronic acid-decorated metal-organic frameworks (HA@MOF) to deliver GSK-J1 specifically to ovarian cancer cells, resulting in improved treatment outcomes. [] This highlights the potential of nanotechnology and other targeted drug delivery approaches for optimizing GSK-J1's therapeutic index.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

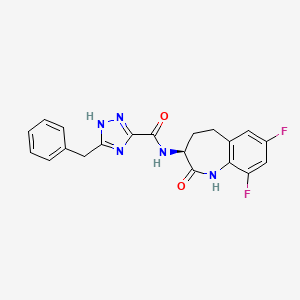

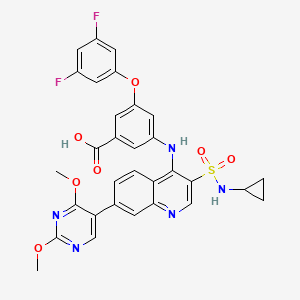

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)

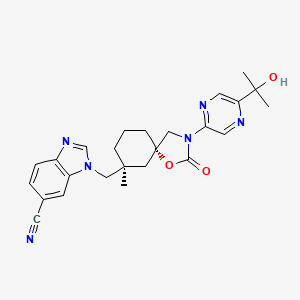

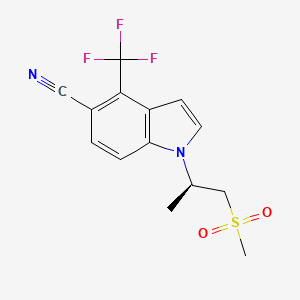

![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)

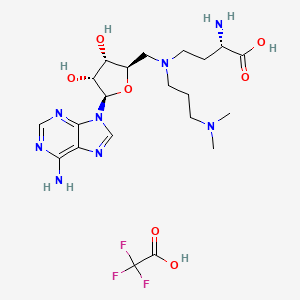

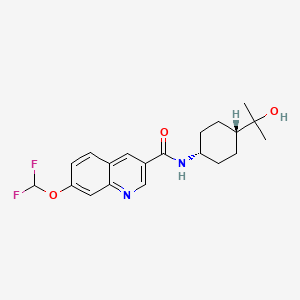

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)